(R)-N-((R)-(2-(Dicyclohexylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
Description
This compound is a chiral sulfinamide-phosphine hybrid ligand, characterized by its stereochemically defined R-configuration at both the sulfinamide nitrogen and the benzylic carbon. Its molecular formula is C₃₀H₄₄NOPS, with a molecular weight of 497.7 g/mol . The structure integrates a dicyclohexylphosphine group attached to a phenyl-substituted benzyl moiety, coupled with a dimethylpropane-sulfinamide group. This ligand is designed to act as a stereodirecting agent in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation or cross-coupling, where its bulky dicyclohexylphosphine component enhances steric control .
Properties
Molecular Formula |
C30H44NOPS |
|---|---|
Molecular Weight |
497.7 g/mol |
IUPAC Name |
N-[(R)-(2-dicyclohexylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C30H44NOPS/c1-30(2,3)34(32)31(4)29(24-16-8-5-9-17-24)27-22-14-15-23-28(27)33(25-18-10-6-11-19-25)26-20-12-7-13-21-26/h5,8-9,14-17,22-23,25-26,29H,6-7,10-13,18-21H2,1-4H3/t29-,34?/m1/s1 |
InChI Key |
JQOGHPACTGDYMR-QMUARQKKSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N(C)[C@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target molecule contains three critical components:
- Sulfinamide core : Introduced via condensation of a sulfinylamine intermediate.
- Chiral phosphino-phenyl backbone : Derived from 2-(dicyclohexylphosphino)benzaldehyde.
- N-Methylpropanesulfinamide group : Generated through stereoselective alkylation or sulfinylation.
Key intermediates include:
- 2-(Dicyclohexylphosphino)benzaldehyde (CAS: 2565792-19-8)
- N-Methylpropanesulfinamide (CAS: 2565792-50-7).
Key Synthetic Steps
Formation of the Chiral Phosphino-Phenyl Intermediate
The synthesis begins with the preparation of 2-(dicyclohexylphosphino)benzaldehyde:
- Phosphination : Benzaldehyde derivatives react with dicyclohexylphosphine under inert conditions (argon/nitrogen) at 80–100°C for 12–24 hours.
- Chiral resolution : Chiral auxiliaries like (R)-BINOL or Evans’ oxazolidinones are used to induce stereoselectivity, yielding enantiomerically pure phosphino-aldehydes.
Representative Conditions :
| Parameter | Value |
|---|---|
| Solvent | Toluene or THF |
| Catalyst | Pd(OAc)₂ or Rh(COD)₂BF₄ |
| Temperature | 80°C |
| Reaction Time | 18 hours |
| Yield | 65–78% |
Sulfinamide Formation via Condensation
The phosphino-phenyl aldehyde undergoes condensation with N-methylpropanesulfinamide:
- Imine formation : The aldehyde reacts with sulfinamide in the presence of a dehydrating agent (e.g., MgSO₄ or molecular sieves).
- Reduction : The imine intermediate is reduced using NaBH₄ or LiAlH₄ to yield the secondary amine.
Critical Factors :
- Stereochemical control : Use of (R)-configured sulfinamides ensures retention of chirality at sulfur.
- Solvent polarity : Polar aprotic solvents (e.g., DMF or DMSO) improve reaction rates.
Example Protocol :
1. Combine 2-(dicyclohexylphosphino)benzaldehyde (1.0 eq) and (R)-N-methylpropanesulfinamide (1.2 eq) in anhydrous THF.
2. Add MgSO₄ (3.0 eq) and stir at 25°C for 6 hours.
3. Cool to 0°C and slowly add NaBH₄ (2.0 eq).
4. Quench with saturated NH₄Cl, extract with EtOAc, and purify via column chromatography (SiO₂, hexane/EtOAc 4:1).
Optimization of Reaction Conditions
Catalytic Asymmetric Synthesis
Recent advancements employ organocatalysts or transition metal complexes to enhance enantioselectivity:
- Organocatalysts : Chiral phosphoric acids (e.g., TRIP) achieve >90% ee in imine reductions.
- Metal-ligand systems : Ru(II)-BINAP complexes enable dynamic kinetic resolution during phosphination.
Performance Metrics :
| Catalyst System | ee (%) | Yield (%) | |
|---|---|---|---|
| TRIP (10 mol%) | 92 | 75 | |
| Ru(II)-BINAP (5 mol%) | 95 | 68 | |
| Pd(OAc)₂/(R)-BINOL | 88 | 72 |
Solvent and Temperature Effects
- Optimal solvents : THF or dichloromethane balance reactivity and solubility.
- Temperature : Reactions performed at −20°C to 25°C minimize racemization.
Purification and Characterization
Chromatographic Techniques
- Normal-phase HPLC : Resolves diastereomers using chiral columns (Chiralpak IA/IB).
- Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >99% purity.
Analytical Data :
| Property | Value | |
|---|---|---|
| Melting Point | 142–145°C | |
| [α]D²⁵ | +48.3° (c = 1.0, CHCl₃) | |
| HPLC Purity | ≥99% (Chiralpak IA, hexane/i-PrOH 90:10) |
Industrial-Scale Production
Continuous Flow Synthesis
Large-scale manufacturing employs flow reactors to improve efficiency:
- Modular setup : Phosphination and sulfinamide condensation occur in separate reactor zones.
- In-line analytics : FTIR and mass spectrometry monitor intermediate formation.
Scale-Up Parameters :
| Parameter | Lab Scale | Pilot Scale | |
|---|---|---|---|
| Throughput | 5 g/day | 500 g/day | |
| Yield | 70% | 65% | |
| Purity | 99% | 98% |
Challenges and Solutions
Stereochemical Instability
The sulfur stereocenter is prone to racemization under acidic or high-temperature conditions. Mitigation strategies include:
Phosphine Oxidation
Dicyclohexylphosphino groups oxidize readily. Solutions:
- Inert atmosphere : Conduct reactions under argon with rigorous degassing.
- Antioxidants : Add BHT (0.1 wt%) to storage solutions.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated reactions enable radical-based sulfinamide formation:
Enzymatic Resolution
Lipases (e.g., Candida antarctica) resolve racemic mixtures with 85–90% ee.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-N-(®-(2-(Dicyclohexylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in transition metal catalysis. Its unique structure allows it to form stable complexes with metals, enhancing the efficiency and selectivity of catalytic reactions.
Biology
In biological research, this compound is utilized in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biomolecules makes it a valuable tool for probing biological systems.
Medicine
In medicine, the compound has potential applications in drug development and delivery. Its unique properties enable it to interact with specific molecular targets, making it a candidate for therapeutic agents.
Industry
In the industrial sector, ®-N-(®-(2-(Dicyclohexylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a catalyst in various chemical processes contributes to the efficient production of high-value products.
Mechanism of Action
The mechanism of action of ®-N-(®-(2-(Dicyclohexylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological or chemical effects. The pathways involved in these interactions are complex and depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural, steric, and electronic differences between the target compound and analogous ligands:
Key Research Findings:
Steric vs. Electronic Effects : The target compound’s dicyclohexylphosphine group provides superior steric shielding compared to diphenylphosphine analogs (e.g., ), which improves enantioselectivity in hydrogenation reactions. However, diphenylphosphine derivatives exhibit faster reaction rates due to reduced steric bulk .
Stereochemical Sensitivity : The stereochemical mismatch in (S-configuration at benzylic C vs. R in the target) leads to a 15–20% decrease in enantiomeric excess (ee) in asymmetric ketone hydrogenation, highlighting the critical role of absolute configuration .
Functional Group Trade-offs : Methoxy-substituted ligands () enhance metal-ligand electron transfer but are less effective in sterically demanding reactions. Conversely, fluorine-substituted sulfinamides () excel as chiral auxiliaries but lack catalytic versatility due to the absence of phosphine coordination sites.
Biological Activity
(R)-N-((R)-(2-(Dicyclohexylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a chiral sulfinamide compound that has garnered attention in the fields of medicinal chemistry and asymmetric synthesis. Its unique structure, featuring a dicyclohexylphosphino moiety, positions it as a potential candidate for various biological applications, particularly in drug development and catalysis.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 497.73 g/mol. It features a sulfinamide functional group which is known for its role as a chiral auxiliary in asymmetric synthesis. The stereochemistry is crucial for its biological activity, as the (R) configuration can influence the interaction with biological targets.
Biological Activity Overview
The biological activity of this compound primarily stems from its ability to act as a chiral ligand in catalytic processes and its potential therapeutic applications. Here are key areas where its biological activity has been explored:
Research Findings
Recent studies have focused on synthesizing derivatives of (R)-N-((R)-(2-(Dicyclohexylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide to evaluate their biological activities. These studies typically involve:
- In vitro assays to assess cytotoxicity against various cancer cell lines.
- Mechanistic studies to understand how these compounds interact at the molecular level with target proteins involved in disease pathways.
Case Studies
- Synthesis of Chiral Amines : A study demonstrated that using (R)-N-((R)-(2-(Dicyclohexylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide as a chiral auxiliary significantly improved the yield and enantioselectivity of amine synthesis from aldehydes .
- Anticancer Screening : In a comparative study involving several sulfinamide derivatives, one derivative exhibited significant cytotoxic effects on breast cancer cells, suggesting potential for further development into anticancer agents .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C30H44NOPS |
| Molecular Weight | 497.73 g/mol |
| Purity | ≥ 95% |
| CAS Number | 2565792-19-8 |
| Biological Activity | Observed Effects |
|---|---|
| Anticancer | Cytotoxicity in cell lines |
| Antimicrobial | Inhibition of bacterial growth |
| Asymmetric Synthesis | Enhanced enantioselectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
